molecular formula C8H14O2 B1597353 1-(Oxan-4-yl)propan-1-one CAS No. 7464-18-8

1-(Oxan-4-yl)propan-1-one

Cat. No. B1597353
CAS RN: 7464-18-8
M. Wt: 142.2 g/mol
InChI Key: JTOHKFHWPJJISH-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)propan-1-one, also known as oxanone, is a cyclic ketone with a four-membered ring structure. It is a colorless liquid with a pleasant odor and has a wide range of applications in organic synthesis and scientific research. Oxanone is a versatile reagent that has been used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other organic molecules. In addition, oxanone has been used in a variety of biochemical and physiological studies to investigate the mechanism of action of various compounds.

Scientific Research Applications

Supramolecular Structures

The study of supramolecular structures of oximes, including compounds similar to "1-(Oxan-4-yl)propan-1-one," reveals insights into hydrogen bonding patterns within these molecules. For example, 1,3-diphenyl-propan-2-one oxime demonstrates how centrosymmetrically related molecules form dimeric structures. Such research updates our understanding of the hydrogen bonding in oximes, indicating a preference for forming dimeric structures over the classical C3 chains previously thought to be common (Low et al., 2010).

Medicinal Chemistry

Oxadiazoles, including structures related to "1-(Oxan-4-yl)propan-1-one," are prominent in drug design due to their bioisosteric properties, replacing ester and amide functionalities. These compounds show significant variation in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, depending on their isomeric forms. This versatility makes oxadiazoles useful in creating druglike molecules with tailored properties for improved efficacy and reduced side effects (Boström et al., 2012).

Synthetic Chemistry

The development of novel synthetic routes for valuable substrates like oxetan-3-ones from readily available propargylic alcohols showcases the importance of "1-(Oxan-4-yl)propan-1-one" derivatives in facilitating drug discovery and synthetic efficiency. These methodologies allow for the generation of complex molecules under mild conditions, highlighting the strategic importance of such compounds in building molecular diversity (Ye et al., 2010).

Material Science

In material science, the study of heterocyclic compounds like oxadiazoles extends beyond pharmaceutical applications to include their utility in creating advanced materials such as photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs). The unique electronic and structural properties of these compounds, driven by their heterocyclic nature, enable a wide range of functionalities critical for the development of high-performance materials (Abbasi et al., 2018).

properties

IUPAC Name

1-(oxan-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOHKFHWPJJISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323217
Record name 1-(oxan-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)propan-1-one

CAS RN

7464-18-8
Record name 7464-18-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(oxan-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask made of glass having an inner volume of 10 ml and equipped with a stirring device, a thermometer, a dropping funnel and a reflux condenser were charged 4.8 g (24 mmol) of 4-propionyl-4-methoxycarbonyltetrahydropyran synthesized in Example 2, 30 ml of water and 9.0 g of conc. sulfuric acid, and the mixture was reacted at 100° C. for 10 hours with stirring. After completion of the reaction, to the resulting reaction mixture was added 16.5 g of 50% by weight aqueous sodium hydroxide solution to adjust a pH of the mixture to 4.0. Said reaction mixture was extracted three times with 50 ml of ethyl acetate, and the organic layer was separated and concentrated under reduced pressure. The obtained concentrate was purified by silica gel column chromatography (Eluent; hexane/ethyl acetate=3/1 (volume ratio)) to give 2.58 g (Isolation yield: 76%) of 4-propionyltetrahydropyran as a pale yellow liquid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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